molecular formula C24H23N3O5S B2940030 N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899754-84-8

N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2940030
CAS No.: 899754-84-8
M. Wt: 465.52
InChI Key: RYENVCFZMQPBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds shows the focus on understanding their crystal structures. For example, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide provide insights into the molecular conformation and crystal packing of such compounds, which is crucial for their potential applications in drug design and materials science (Subasri et al., 2017).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from similar structures is a significant area of research. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds are investigated for their potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Anticancer Activity

A significant area of research involves studying the anticancer activity of compounds with similar structures. For example, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored. These studies are crucial for developing new therapeutic agents against various cancer types (Hafez & El-Gazzar, 2017).

Development of Antimicrobial Agents

Another important application is in the development of antimicrobial agents. Research on compounds like N-substituted benzimidazoles and their efficacy against Methicillin Resistant Staphylococcus aureus (MRSA) provides insights into the potential use of these compounds in treating bacterial infections (Chaudhari et al., 2020).

Exploration of Chemical Reactivity

Investigating the chemical reactivity of similar compounds is essential for understanding their potential applications. Studies on the synthesis, chemical reactivity, and biological evaluation of compounds like 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can provide valuable insights into the reactivity and possible biological activities of these compounds (Farouk et al., 2021).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-16-7-4-6-15(12-16)25-20(28)14-33-24-26-21-18-9-2-3-10-19(18)32-22(21)23(29)27(24)13-17-8-5-11-31-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYENVCFZMQPBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.